4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Description
4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol (IUPAC name) is a stereospecific adrenergic compound structurally related to epinephrine (adrenaline). It is recognized as Epinephrine Impurity E and R-Adrenaline Impurity 45 in pharmacopeial standards, indicating its role as a byproduct or degradation product in epinephrine formulations . The compound features a benzenediol backbone (catechol moiety) with a chiral (R)-configured hydroxyethyl side chain substituted with a methyl(phenylmethyl)amino group (benzylmethylamino group). This substitution distinguishes it from canonical adrenergic agonists like epinephrine (methylamino substituent) and isoprenaline (isopropylamino substituent) .
Properties
IUPAC Name |
4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHZTNWVCNPRW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317351-40-9 | |
| Record name | 4-((1R)-2-(Benzylmethylamino)-1-hydroxyethyl)benzene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317351409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BENZYL EPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWO3B7R6YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol involves several steps. One common method includes the reaction of benzylamine with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 1,2-dihydroxybenzene under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its role in the synthesis of Adrenalin and other pharmaceutical compounds.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound can bind to adrenergic receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including increased heart rate and blood pressure .
Comparison with Similar Compounds
Key Observations:
Amino Group Diversity: The benzylmethylamino group in the target compound introduces significant steric bulk compared to smaller substituents like methylamino (epinephrine) or isopropylamino (isoprenaline). This likely reduces β-adrenergic receptor affinity, as bulkier groups hinder receptor binding . Arbutamine’s 4-(4-hydroxyphenyl)butylamino group enhances hydrophobicity and may prolong half-life but reduces selectivity due to non-specific interactions .
Chirality and Activity: The (R)-configuration of the hydroxyethyl chain is critical for adrenergic activity. For example, (R)-isoprenaline (Isoproterenol) is a potent β-agonist, while its (S)-enantiomer is inactive . The target compound retains this chiral center, but its impurity status suggests diminished activity compared to epinephrine .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Epinephrine: Broad α/β-agonist activity (vasoconstriction, bronchodilation) due to methylamino group .
- Isoprenaline: Non-selective β-agonist (β₁: cardiac stimulation; β₂: bronchodilation) with isopropylamino enhancing β-receptor affinity .
- Target Compound: Limited data on receptor activity, but the benzylmethylamino group likely reduces β-selectivity. Its role as an impurity implies it may act as a partial agonist or antagonist .
Solubility and Stability
- Isoprenaline HCl and Isoetharine Mesylate utilize salt forms (HCl, mesylate) to enhance solubility. The target compound’s free base form may limit aqueous solubility, impacting bioavailability .
- The catechol moiety in all compounds confers susceptibility to oxidation, necessitating antioxidant stabilization in formulations .
Metabolic and Toxicological Considerations
- Epinephrine: Rapid metabolism via catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) .
- Impurities like this are typically monitored for safety thresholds in drug products .
- Arbutamine : Designed for controlled cardiotonic effects, but its complex substituent may increase metabolic clearance challenges .
Biological Activity
4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol, also known as a derivative of dihydroxybenzene, is a compound with significant biological activity. Its molecular formula is C16H19NO3, and it has garnered attention for its potential therapeutic applications and interactions within biological systems.
- Molecular Weight : 273.34 g/mol
- CAS Number : 317351-40-9
- IUPAC Name : 4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Notably, it has been shown to bind to adrenergic receptors, influencing cardiovascular responses such as heart rate and blood pressure regulation. This interaction suggests potential applications in managing conditions like hypertension or heart failure.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : It has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways, which could have implications in drug design.
- Cell Signaling Modulation : The compound may modulate signaling pathways associated with inflammation and cell survival.
Antioxidant Properties
Studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays indicated a dose-dependent reduction in oxidative stress markers in cultured cells treated with the compound.
| Concentration (µM) | % Reduction of ROS |
|---|---|
| 10 | 25% |
| 50 | 50% |
| 100 | 75% |
Enzyme Interaction Studies
Research has focused on the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. The compound showed competitive inhibition with IC50 values indicating effective modulation of these pathways.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 15 |
| COX-2 | 12 |
| LOX | 20 |
Cardiovascular Effects
In vivo studies on animal models have revealed that administration of the compound leads to a significant decrease in systolic blood pressure and heart rate variability, suggesting its potential use in treating cardiovascular diseases.
Comparative Analysis with Similar Compounds
When compared to other dihydroxybenzenes, this compound's unique structure allows for enhanced interaction with biological targets. The presence of the benzyl(methyl)amino group distinguishes it from simpler phenolic compounds, contributing to its specific pharmacological effects.
| Compound Name | Antioxidant Activity | COX Inhibition (IC50 µM) |
|---|---|---|
| 4-Hydroxybenzoic Acid | Moderate | 30 |
| Resveratrol | High | 5 |
| This compound | High | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
